1-Benzyl-3,5-dimethylpiperidin-4-one

Catalog No.
S697546
CAS No.
836-21-5
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3,5-dimethylpiperidin-4-one

CAS Number

836-21-5

Product Name

1-Benzyl-3,5-dimethylpiperidin-4-one

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2

1-Benzyl-3,5-dimethylpiperidin-4-one is a chemical compound classified as a piperidinone, featuring a piperidine ring with two methyl groups at the 3 and 5 positions and a benzyl group at the nitrogen atom. Its molecular formula is C14H19NOC_{14}H_{19}NO and it has a molecular weight of approximately 217.31 g/mol. The compound is known for its structural complexity, which contributes to its unique chemical properties and potential biological activities.

Synthesis and Characterization:

1-Benzyl-3,5-dimethylpiperidin-4-one, also known as (3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one, can be synthesized through various methods, including reductive amination and Mannich reaction. [Source: BLD Pharm, "(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one," ] The specific method chosen often depends on the desired yield, purity, and reaction efficiency. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [Source: Combi-Blocks, "1-Benzyl-3,5-dimethylpiperidin-4-one," ]

Potential Biological Activities:

Research suggests that 1-Benzyl-3,5-dimethylpiperidin-4-one may possess various biological activities, although the specific mechanisms and therapeutic potential are still under investigation. Some studies have explored its:

  • Inhibitory effects on certain enzymes: The compound has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter breakdown. [Source: Key Organics, "(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one," ] This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Modulation of ion channels: Studies indicate that 1-Benzyl-3,5-dimethylpiperidin-4-one may interact with specific ion channels, potentially impacting neuronal signaling and functions. [Source: PubChem, "(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one," ] This finding warrants further investigation in the context of neurological disorders.

The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one typically involves the condensation of appropriate precursors, such as ketones or aldehydes, with piperidine derivatives. One common reaction pathway includes the reaction of 3,5-dimethylpiperidin-4-one with benzyl chloride in the presence of a base to facilitate nucleophilic substitution. Other reactions may involve various electrophilic aromatic substitutions or reductions that modify the piperidine structure or the attached benzyl group .

The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one can be achieved through several methods:

  • Condensation Reaction: A typical method involves the reaction of 3,5-dimethylpiperidin-4-one with benzyl chloride in an organic solvent under basic conditions.
  • Mannich Reaction: This method utilizes formaldehyde and secondary amines to generate substituted piperidones.
  • Hydrogenation: Reduction processes may also be employed to modify existing functional groups on related compounds to yield desired products.

Each method has its advantages in terms of yield and purity, and the choice often depends on available reagents and desired outcomes .

1-Benzyl-3,5-dimethylpiperidin-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.
  • Research: Its unique structure makes it a subject of interest in medicinal chemistry studies focusing on structure-activity relationships.

Interaction studies involving 1-Benzyl-3,5-dimethylpiperidin-4-one focus on its effects on neurotransmitter systems and receptor interactions. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, which could explain its potential psychoactive effects. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural similarities with 1-Benzyl-3,5-dimethylpiperidin-4-one, including:

Compound NameStructureUnique Features
1-Benzyl-2,6-dimethylpiperidin-4-oneStructureDifferent methyl substitutions affecting biological activity
N-Benzyl-3-methylpiperidin-4-oneStructureFewer methyl groups may influence pharmacokinetics
1-Methyl-3-benzylpiperidin-4-oneStructureVariation in substitution pattern leading to different properties

Uniqueness: The presence of both methyl groups at positions 3 and 5 along with a benzyl group at nitrogen distinguishes 1-Benzyl-3,5-dimethylpiperidin-4-one from other piperidones. This unique arrangement likely contributes to its specific biological activities and potential applications in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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